molecular formula C7H18Cl2N2 B2934820 (R)-N-Ethylpiperidin-3-amine dihydrochloride CAS No. 1332765-97-5

(R)-N-Ethylpiperidin-3-amine dihydrochloride

Cat. No.: B2934820
CAS No.: 1332765-97-5
M. Wt: 201.14
InChI Key: VCBNYNFIAOSYNL-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-N-Ethylpiperidin-3-amine dihydrochloride” is also known as “®-3-Piperidinamine dihydrochloride”. It’s a white powder used as a reactant for the preparation of dipeptidyl peptidase IV inhibitors derived from Alogliptin .


Molecular Structure Analysis

The molecular formula of “®-N-Ethylpiperidin-3-amine dihydrochloride” is C5H13ClN2 . The molecular weight is 136.62 .


Physical and Chemical Properties Analysis

“®-N-Ethylpiperidin-3-amine dihydrochloride” is a white to tan powder . It has a melting point of 190-195 °C . It is slightly soluble in methanol and water . The compound is sensitive and hygroscopic .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodologies : The compound has been synthesized from Ethyl nipecotate through a series of processes including chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, achieving an overall yield of 43.1% (Jiang Jie-yin, 2015). This synthesis route highlights its significance in creating optically active pharmaceutical intermediates.
  • Catalytic Applications : The compound has been utilized in catalytic processes, such as the anti-Markovnikov oxidative amination of styrene, where cationic rhodium(I) complexes with specific phosphine ligands catalyzed the formation of (E)-1-styrylpiperidine with high efficiency and selectivity (M. V. Jiménez et al., 2010).

Material Science

  • Photostabilizing Agents : In the context of material science, derivatives of (R)-N-Ethylpiperidin-3-amine, specifically polyalkylpiperidines, have shown to significantly improve the photochemical stability of polymers, thereby enhancing their longevity and resistance to UV degradation (Š. Chmela et al., 1999).

Medicinal Chemistry

  • Drug Development and Biological Applications : The structural motifs of (R)-N-Ethylpiperidin-3-amine dihydrochloride have been incorporated into various bioactive molecules, demonstrating its utility in drug development. For example, it has been part of the synthesis route for new classes of PAF-receptor antagonists (H. Benmehdi et al., 2008) and played a role in the development of selective inhibitors of glial GABA uptake, highlighting its potential in neurological drug discovery (E. Falch et al., 1999).

Safety and Hazards

“®-N-Ethylpiperidin-3-amine dihydrochloride” is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/eye protection/face protection .

Properties

IUPAC Name

(3R)-N-ethylpiperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-2-9-7-4-3-5-8-6-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBNYNFIAOSYNL-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1CCCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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